molecular formula C12H12ClNO B1458899 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile CAS No. 57899-19-1

2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Cat. No. B1458899
CAS RN: 57899-19-1
M. Wt: 221.68 g/mol
InChI Key: JCMMQOYEWSTLQI-UHFFFAOYSA-N
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Description

“2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” is a chemical compound with the molecular formula C12H12ClNO . It is a derivative of benzofuran, a type of aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” consists of a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is substituted at the 7-position with a chlorine atom and at the 2-position with a dimethyl group .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medical and Pharmaceutical Research
  • Application Summary : Some substituted benzofurans have shown significant anticancer activities . For instance, compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells .
  • Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Benzofuran derivatives have been found to exhibit antiviral effects. For example, compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against RSV LONG and A2 strains .
  • Results : Compound 56 exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable attention focused on the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name

2-(7-chloro-2,2-dimethyl-3H-1-benzofuran-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-12(2)7-9-5-8(3-4-14)6-10(13)11(9)15-12/h5-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMQOYEWSTLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)CC#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

CAS RN

57899-19-1
Record name 2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Reactant of Route 6
2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

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